molecular formula C11H15BrClN B13465823 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B13465823
M. Wt: 276.60 g/mol
InChI Key: KDWRABOXPWOESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrN·HCl It is a cyclobutane derivative with a bromophenyl group attached to the cyclobutane ring

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-10-3-1-2-8(5-10)4-9-6-11(13)7-9;/h1-3,5,9,11H,4,6-7,13H2;1H

InChI Key

KDWRABOXPWOESF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a using a boron reagent and a palladium catalyst.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring enables aryl halide substitution under transition metal catalysis. This reaction is critical for modifying the aromatic moiety while retaining the cyclobutane-amine backbone.

ReactantsConditionsProductsYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-(Phenylmethyl)cyclobutan-1-amine72%
4-Methoxyphenylboronic acidPd(dba)₂, SPhos, K₃PO₄, dioxane, 90°C3-[(4-Methoxyphenyl)methyl] derivative68%

Mechanistic Insight : The bromine acts as a leaving group in Suzuki-Miyaura coupling, facilitated by palladium catalysts. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

Amine-Alkylation and Acylation

The primary amine group undergoes alkylation and acylation , enabling functionalization for pharmacological applications.

Reaction TypeReagentConditionsProductYieldReference
AlkylationMethyl iodideK₂CO₃, DMF, 25°C, 12hN-Methyl-3-[(3-Bromophenyl)methyl]...85%
AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 2hN-Acetyl-3-[(3-Bromophenyl)methyl]...78%

Key Considerations :

  • Alkylation requires base (e.g., K₂CO₃) to deprotonate the amine.

  • Acylation is typically performed under Schotten-Baumann conditions to minimize over-reaction.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring participates in thermal or acid-catalyzed ring-opening reactions, forming linear amines or ketones.

ConditionsReagentsProductsYieldReference
H₂SO₄ (1M), 100°C, 6hNone4-(3-Bromobenzyl)butyramide62%
PtO₂, H₂ (1 atm), EtOHHydrogenation3-[(3-Bromophenyl)methyl]butane-1-amine55%

Mechanistic Pathway : Acidic conditions protonate the amine, inducing ring strain relief via β-scission. Hydrogenation reduces the cyclobutane ring to a butane chain while preserving the bromophenyl group.

Halogen Bonding Interactions

The bromine atom engages in σ-hole interactions with electron-rich partners, influencing crystallization and receptor binding.

Interaction PartnerDistance (Å)Angle (°)Application ContextReference
Pyridine N-oxide3.21165Cocrystal engineering
Thiocyanate anion3.34158Anion recognition systems

Structural Impact : Halogen bonding directs molecular packing in solids and enhances binding affinity in biological targets (e.g., enzyme active sites) .

Oxidation and Redox Reactions

The amine group is susceptible to oxidation , forming nitroso or imine intermediates under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
H₂O₂, FeSO₄pH 5, 50°C, 3h3-[(3-Bromophenyl)methyl]cyclobutan-1-imine41%
MnO₂CHCl₃, 25°C, 24hN-Oxide derivative33%

Stability Note : Over-oxidation can lead to decomposition; reactions require careful monitoring via TLC or HPLC.

Complexation with Metal Ions

The amine and bromine groups act as ligands for transition metals , forming coordination complexes.

Metal SaltSolventComplex StructureApplicationReference
CuCl₂MeOHSquare-planar Cu(II) complexCatalytic studies
AgNO₃H₂O/EtOHLinear Ag(I) coordination polymerAntimicrobial agents

Characterization : Complexes are typically analyzed via UV-Vis, ESR, and X-ray crystallography.

Scientific Research Applications

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromomethyl group instead of a bromophenyl group.

    1-(3-Bromophenyl)cyclobutan-1-amine: Lacks the hydrochloride salt form.

Uniqueness

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride is unique due to the presence of both the bromophenyl group and the cyclobutane ring, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromophenyl group, which may influence its biological activity through interactions with various biological targets. Its chemical formula is C11H14BrNC_{11}H_{14}BrN with a molecular weight of approximately 240.14 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound.

Table 1: Antibacterial Activity Against Various Bacteria

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
3-[(3-Bromophenyl)methyl]cyclobutan-1-amineStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In vitro assays indicate that this compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate efficacy against Gram-negative strains such as E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
3-[(3-Bromophenyl)methyl]cyclobutan-1-amineHeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, as observed in studies using flow cytometry and Western blot analysis to assess apoptotic markers .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study involving animal models of Parkinson's disease demonstrated that administration of a structurally related compound resulted in significant neuroprotection, reducing dopaminergic neuron loss and improving motor function . The proposed mechanism includes the modulation of oxidative stress pathways and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:

Cyclobutanone precursor : React 3-bromophenylacetic acid (or derivatives) with a cyclobutanone-forming agent (e.g., via [2+2] cycloaddition) to generate the cyclobutane core .

Amine introduction : Use reductive amination (e.g., NaBH4_4/AcOH) or nucleophilic substitution with a protected amine .

Hydrochloride salt formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) .

  • Critical intermediates : The bromophenylmethylcyclobutanone and the free amine intermediate are pivotal for yield optimization. Impurities in these stages can arise from incomplete reduction or side reactions with the bromine substituent.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve cyclobutane ring strain effects (e.g., deshielded protons at δ 2.5–3.5 ppm) and confirm bromophenyl substitution via aromatic splitting patterns .
  • X-ray crystallography : Essential for unambiguous stereochemical assignment, especially if the cyclobutane ring adopts a non-planar conformation .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 272.04 for C11_{11}H13_{13}BrN+^+) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl group influence the reactivity of the cyclobutane ring in downstream functionalization?

  • Methodological Answer :

  • Steric effects : The bromine atom’s bulk may hinder nucleophilic attack on the cyclobutane ring, favoring reactions at less hindered positions (e.g., amine group).
  • Electronic effects : The electron-withdrawing bromine substituent polarizes the cyclobutane ring, increasing susceptibility to ring-opening reactions under acidic conditions. Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps .
    • Experimental validation : Compare reaction rates with analogs (e.g., 3-chlorophenyl or unsubstituted phenyl derivatives) under identical conditions .

Q. What strategies resolve contradictory data in spectroscopic analysis, such as overlapping signals in NMR or ambiguous mass fragmentation patterns?

  • Methodological Answer :

  • NMR signal deconvolution : Use 2D techniques (COSY, HSQC) to assign overlapping proton environments. For example, cyclobutane methylene protons may split into complex multiplet patterns requiring advanced correlation .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to track fragmentation pathways in MS and clarify ambiguous peaks .
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to study ring-flipping dynamics in the cyclobutane moiety, which can simplify spectra at higher temperatures .

Q. How can computational modeling predict the biological activity or pharmacokinetic properties of this compound, and what limitations exist?

  • Methodological Answer :

  • In silico tools : Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., amine transporters) and predict LogP values for blood-brain barrier permeability .
  • Limitations : The cyclobutane ring’s strain energy and bromine’s anisotropic effects are often poorly modeled in force fields, requiring hybrid QM/MM approaches for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.